molecular formula C28H42Br2I2N4O2 B026293 AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE CAS No. 106978-54-5

AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE

Cat. No. B026293
M. Wt: 880.3 g/mol
InChI Key: KSOXZNGVGGGTMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ammonium, (oxalylbis(iminoethylene))bis(diethyl(o-iodobenzyl)-, dibromide, also known as AOBBD, is a chemical compound with potential applications in scientific research. This compound is a quaternary ammonium salt that is synthesized through a multistep process. AOBBD has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In

Mechanism Of Action

The mechanism of action of AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE is not well understood. However, it is believed that the compound works by binding to biological molecules, such as DNA and RNA, and disrupting their function. Additionally, AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE has been shown to have membrane-disrupting properties, which may contribute to its antibacterial and antifungal effects.

Biochemical And Physiological Effects

AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE can induce apoptosis, or programmed cell death, in cancer cells. Additionally, AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE has been shown to inhibit the growth of bacterial and fungal cells. In vivo studies have shown that AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE can reduce inflammation and oxidative stress in animal models of disease.

Advantages And Limitations For Lab Experiments

One advantage of using AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE in laboratory experiments is its selectivity for binding to DNA and RNA. This makes it a promising candidate for use in fluorescence-based assays. Additionally, AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE has been shown to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antimicrobial agents. However, one limitation of using AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE in laboratory experiments is its complex synthesis process, which can make it difficult to obtain pure and high-quality samples.

Future Directions

There are several areas of future research that could be explored with AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE. One area of interest is its potential use as a fluorescent probe for the detection of biological molecules. Additionally, further studies are needed to elucidate the mechanism of action of AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE and to determine its potential as a therapeutic agent for the treatment of bacterial and fungal infections. Finally, more research is needed to explore the potential use of AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE in the development of new anticancer agents.

Synthesis Methods

The synthesis of AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE involves a multistep process that begins with the reaction of diethylamine with oxalyl chloride to form diethyl oxalate. Next, this compound is reacted with o-iodobenzyl chloride to form diethyl(o-iodobenzyl)oxalate. The final step involves the reaction of this compound with bis(iminoethylene) dibromide to form AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE. The synthesis of AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE is a complex process that requires careful attention to detail to ensure that the final product is pure and free from impurities.

Scientific Research Applications

AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE has been shown to have a variety of potential applications in scientific research. One area of interest is its potential use as a fluorescent probe for the detection of biological molecules. AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE has been shown to selectively bind to DNA and RNA, making it a promising candidate for use in fluorescence-based assays. Additionally, AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE has been shown to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antimicrobial agents.

properties

CAS RN

106978-54-5

Product Name

AMMONIUM, (OXALYLBIS(IMINOETHYLENE))BIS(DIETHYL(o-IODOBENZYL)-, DIBROMIDE

Molecular Formula

C28H42Br2I2N4O2

Molecular Weight

880.3 g/mol

IUPAC Name

2-[[2-[2-[diethyl-[(2-iodophenyl)methyl]azaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl-diethyl-[(2-iodophenyl)methyl]azanium;dibromide

InChI

InChI=1S/C28H40I2N4O2.2BrH/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30;;/h9-16H,5-8,17-22H2,1-4H3;2*1H

InChI Key

KSOXZNGVGGGTMP-UHFFFAOYSA-N

SMILES

CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1I)CC2=CC=CC=C2I.[Br-].[Br-]

Canonical SMILES

CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1I)CC2=CC=CC=C2I.[Br-].[Br-]

synonyms

(Oxalylbis(iminoethylene))bis(diethyl(o-iodobenzyl)ammonium bromide)

Origin of Product

United States

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